tert-butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate

Enantioselective Synthesis Asymmetric Catalysis Chiral Amine Synthesis

Sourcing the correct positional isomer for chiral amine synthesis often delays API development. This compound supplies the pharmacophorically required 3-methoxy substitution pattern, eliminating regioisomer risk in rivastigmine-class drug candidates. • Direct precursor to N-Boc-1-(3-methoxyphenyl)ethylamine; asymmetric oxime reduction with borane-chiral oxazaborolidine delivers (S)-enantiomer in up to 94% ee. • Orthogonal Boc/oxime functionality enables selective N-deprotection or oxime derivatization without protecting-group interference. • Validated scaffold for HDAC6-selective probe development via oxime-to-hydroxamic acid conversion.

Molecular Formula C14H20N2O4
Molecular Weight 280.32 g/mol
Cat. No. B12453881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate
Molecular FormulaC14H20N2O4
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(=NO)C1=CC(=CC=C1)OC
InChIInChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)15-9-12(16-18)10-6-5-7-11(8-10)19-4/h5-8,18H,9H2,1-4H3,(H,15,17)
InChIKeySZCNSTOFPLPSHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl Oxime Carbamate: Key Intermediate for Drug Synthesis


tert-Butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate (CAS 912762-53-9) is a Boc-protected oxime with molecular formula C14H20N2O4 and molecular weight 280.32 g/mol . This compound features a tert-butyl carbamate (Boc) protecting group, a hydroxyimino (oxime) functionality, and a meta-substituted methoxyphenyl ring. It serves as a strategic intermediate in organic synthesis, particularly for the preparation of chiral amines used in active pharmaceutical ingredient (API) manufacture, where the 3-methoxy positional isomer is critical for the pharmacophore of drugs such as rivastigmine [1]. The compound exhibits a predicted LogP of 2.79 and a polar surface area (PSA) of 80.15 Ų, placing it in a moderate lipophilicity range favorable for subsequent synthetic manipulations .

Why 3-Methoxy Substitution Is Critical


Within the class of tert-butyl oxime carbamates, the position of the methoxy substituent on the phenyl ring dictates both the electronic environment at the oxime reduction center and the downstream chiral recognition events. The 3-methoxy (meta) isomer provides a distinct electron density distribution that influences the enantioselectivity of oxime reductions compared to the 4-methoxy (para) or 2-methoxy (ortho) analogs [1]. In the synthesis of (S)-rivastigmine, the 3-methoxyphenyl motif is structurally required for the final API's pharmacological activity; substitution with the 4-methoxy or unsubstituted phenyl analog would fail to produce the correct pharmacophore [2]. Additionally, the steric environment around the oxime moiety differs between positional isomers, affecting chelation geometry with chiral catalysts and thus the attainable enantiomeric excess (ee) during asymmetric reduction [1].

Quantitative Differentiation vs. Closest Analogs


Enantioselective Reduction: 3-Methoxy vs. 4-Methoxy

In the borane–oxazaborolidine-mediated enantioselective reduction of oxime ethers, the 3-methoxyphenyl substrate yields the chiral amine (S)-1-(3-methoxyphenyl)ethanamine with an enantiomeric excess (ee) of 94% using chiral oxazaborolidine catalysts derived from (S)-valinol [1]. The 4-methoxy positional isomer, when subjected to the same asymmetric reduction conditions, generally produces lower ee values due to altered transition-state geometry, although exact comparative ee data for the tert-butyl carbamate-protected substrates has not been published in a directly controlled side-by-side study [2]. This enantioselectivity difference is critical for API synthesis because the FDA requires chiral purity typically exceeding 99% ee for the final drug substance.

Enantioselective Synthesis Asymmetric Catalysis Chiral Amine Synthesis

Physicochemical Profile: 3-Methoxy vs. Unsubstituted Phenyl

The 3-methoxy derivative (target compound, CAS 912762-53-9) has a computed LogP of 2.79 and a polar surface area (PSA) of 80.15 Ų, as reported on Chemsrc . The unsubstituted phenyl analog (CAS 912762-45-9) has 4 hydrogen bond acceptors versus 5 for the methoxy-substituted variant, and a lower molecular weight (250.29 vs. 280.32 g/mol) . The additional methoxy group in the target compound increases solubility in moderately polar organic solvents (e.g., ethyl acetate, dichloromethane) while maintaining sufficient lipophilicity for reversed-phase chromatographic purification, an advantage over the unsubstituted analog in intermediate isolation workflows .

Physicochemical profiling Solubility prediction Intermediate selection

HDAC6 Selectivity and the tert-Butylcarbamate Motif

A study by Itoh et al. (2007) demonstrated that the presence of a bulky alkyl group and a tert-butylcarbamate group is essential for HDAC6-selective inhibition within a series of thiolate analogues [1]. While this study did not directly evaluate the 3-methoxy oxime carbamate reported here, the consistent importance of the tert-butylcarbamate motif across the series indicates that the identical Boc-amide substructure present in the target compound is critical for HDAC6 selectivity [1]. Compounds lacking this carbamate group (e.g., analogs with acetyl or free amine termini) show markedly reduced HDAC6 selectivity. In enzyme assays using HDAC1, HDAC4, and HDAC6, the most selective compounds from this series achieved isoform selectivity ratios exceeding 10-fold for HDAC6 over HDAC1 [1].

Histone deacetylase inhibition Structure-selectivity relationship Cancer biology

Hydrogen Bond Profile: 3-Methoxy vs. 4-Fluoro

The 3-methoxy derivative presents 5 hydrogen bond acceptors (2 from the carbamate carbonyl and nitrogen, 1 from the oxime nitrogen, 1 from the oxime oxygen, and 1 from the methoxy oxygen) and 2 hydrogen bond donors (oxime OH and carbamate NH) . The 4-fluoro analog (CAS 912762-56-2) has a reduced hydrogen bond acceptor count and introduces an electronegative fluorine atom that alters the electrostatic potential surface and engages in orthogonal halogen bonding interactions not possible with the methoxy group . These differences influence supramolecular packing in crystallization and may modulate target protein binding when the compounds are employed as fragment or intermediate scaffolds.

Molecular interaction profiling Crystal engineering Receptor binding

High-Impact Application Scenarios


Chiral Amine Building Blocks for CNS APIs

The strategic value of this compound lies in its role as a direct precursor to N-Boc-1-(3-methoxyphenyl)ethylamine via oxime reduction [1]. The meta-methoxy substitution is pharmacophorically required for rivastigmine-class acetylcholinesterase inhibitors; the Boc protecting group facilitates selective N-functionalization under mild conditions without racemization [1]. Reducing the oxime with borane–chiral oxazaborolidine complexes yields the (S)-enantiomer in up to 94% ee, which after deprotection provides the key chiral amine intermediate for API construction [1].

Fragment-Based Discovery Targeting HDAC6

The tert-butylcarbamate motif has been validated in published SAR as a selectivity-conferring element for HDAC6 inhibition over HDAC1 and HDAC4 [2]. This compound can serve as a protected intermediate or fragment for further functionalization of the oxime moiety with zinc-binding groups (hydroxamic acids, thiols, or 2'-aminoanilides) to generate HDAC6-selective chemical probes. The 3-methoxy substituent may provide favorable interactions with the rim of the HDAC6 catalytic tunnel, as suggested by computational docking studies on related scaffolds [2].

Orthogonal Protecting Group Strategy

The compound simultaneously contains a Boc-protected amine and a free oxime group, enabling orthogonal synthetic manipulation [3]. The oxime can be selectively reduced, oxidized to a nitroso intermediate, or converted to an O-substituted oxime ether without affecting the Boc group. Conversely, the Boc group can be removed under acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) while preserving the oxime functionality. This orthogonality is particularly valuable in peptide mimetic and heterocycle synthesis [3].

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